molecular formula C16H8Br2N2O2 B6591279 (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one CAS No. 1351240-72-6

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

Cat. No. B6591279
CAS RN: 1351240-72-6
M. Wt: 420.05 g/mol
InChI Key: FMIGDKYPJSFPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, also known as BRAF inhibitor, is a chemical compound used in scientific research for its potential as an anticancer agent. This compound is a potent inhibitor of the BRAF protein, which is frequently mutated in various types of cancers, including melanoma, thyroid, and colorectal cancer.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one and its derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of 2-oxoindolin-3-ylidene derivatives with heterocyclic enamines can lead to the formation of pyrimido-indole diones and spiro indolin-2-one-pyridopyrimidines, highlighting their role in creating complex molecular structures (El-Ahl, 2000).

Anticancer Activity

Several studies have focused on the design and synthesis of isatin derivatives, including (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, to enhance their cytotoxic activity against cancer cells. These compounds have shown significant anti-proliferative activities against various human cancer cell lines, such as gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells (Abu‐Hashem & Al-Hussain, 2022).

Development of Novel Antitumor Agents

Research has been conducted to develop novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as potential antitumor agents. These compounds have demonstrated remarkable antitumor activity against various cancer cell lines, showcasing their potential in cancer treatment (Alafeefy et al., 2015).

Synthesis of Biologically Active Compounds

The derivatives of 2-oxoindolin-3-ylidene, including (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, are being explored for the development of biologically active compounds. These compounds are researched for their potential use in medicine, particularly for their nootropic activities (Altukhov, 2014).

Synthesis of Hydrazone Derivatives

Hydrazone derivatives synthesized from (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one have been studied for their potential antibacterial, acetylcholinesterase inhibitory, and antiviral activities, showing the compound's versatility in developing a range of biologically active agents (Sen Gupta & Rastogi, 1986).

Novel Synthetic Approaches

Research into (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one has led to novel synthetic approaches for creating bioactive compounds. This includes the development of mercapto-oxoindolin-3-ylideneacetonitriles and other derivatives through innovative chemical reactions, expanding the scope of pharmaceutical and synthetic chemistry (Letribot et al., 2018).

properties

IUPAC Name

6-bromo-3-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-15(21)13(9)14-10-4-2-8(18)6-12(10)20-16(14)22/h1-6,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIGDKYPJSFPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C3=C4C=CC(=CC4=NC3=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

CAS RN

1147124-21-7
Record name 6,6'-Dibromoisoindigo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
Reactant of Route 2
Reactant of Route 2
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
Reactant of Route 3
Reactant of Route 3
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
Reactant of Route 4
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
Reactant of Route 5
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
Reactant of Route 6
Reactant of Route 6
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.